molecular formula C12H18O B1211905 4-Hexylphenol CAS No. 2446-69-7

4-Hexylphenol

Cat. No.: B1211905
CAS No.: 2446-69-7
M. Wt: 178.27 g/mol
InChI Key: SZWBRVPZWJYIHI-UHFFFAOYSA-N
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Description

4-Hexylphenol (4-HP) is a phenolic compound that has been studied for its wide range of applications in the scientific and medical fields. It is a derivative of phenol, with a hexyl group attached to the hydroxyl group of the phenol molecule. 4-HP is an aromatic compound that has attracted the attention of many researchers due to its potential uses in various areas, such as medicine, agricultural science, and environmental sciences.

Scientific Research Applications

Environmental Impact and Endocrine Disrupting Activity

  • Environmental Contaminants and Human Exposure : Alkylphenols (APs) like 4-Hexylphenol are environmental contaminants known for their endocrine-disrupting activities in wildlife and humans. Used in various industrial, agricultural, and domestic applications, their presence in humans, especially in adipose tissue, has been confirmed. Studies in Southern Spain found 4-nonylphenol (NP) and 4-octylphenol (OP) residues in the adipose tissue of women, highlighting the widespread human exposure to these compounds (Lopez-Espinosa et al., 2009).

Influence on Lipid Metabolism and Obesity

  • Impact on Adipogenic Differentiation and Lipid Accumulation : Research indicates that this compound, as a potential endocrine-disrupting chemical (EDC), promotes adipogenic differentiation of cells and increases hepatic lipid accumulation. It activates the peroxisome proliferator-activated receptor γ (PPARγ) and affects lipid metabolism, suggesting a link to obesity and nonalcoholic fatty liver disease (Sun et al., 2020).

Environmental Degradation and Treatment Methods

  • Degradation by Advanced Oxidation Processes : Studies have explored advanced oxidation processes like UV and UV/persulfate for the degradation of similar compounds (e.g., 4-chloro-3,5-dimethylphenol). These processes are effective in removing contaminants from water, underscoring their potential in treating alkylphenol pollution (Li et al., 2020).

Environmental Fate in Recycled Materials

  • Persistence in the Environment : Alkylphenol ethoxylates (APEOs), which include this compound derivatives, show persistence in recycled paper sludge. Their degradation products, with estrogenic potential, are found in various environmental samples. This indicates the need for careful management of such substances in recycling processes (Hawrelak et al., 1999).

Photocatalytic Activity and Sensing Applications

  • Photocatalytic Degradation and Sensing : Research has been conducted on the photocatalytic degradation of similar alkylphenols, highlighting the role of catalysts like TiO2 and Pt/TiO2 in enhancing degradation efficiency. Such findings are important for developing methods to treat water contaminated with alkylphenols (Moonsiri et al., 2004).

Future Directions

: NIST/TRC Web Thermo Tables (WTT) : MilliporeSigma: this compound : MilliporeSigma: this compound AldrichCPR

Biochemical Analysis

Biochemical Properties

4-Hexylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. This compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent conjugation reactions. Additionally, this compound has been shown to bind to estrogen receptors, mimicking the action of natural estrogens and influencing estrogenic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate estrogen receptor-mediated signaling pathways, leading to changes in the expression of estrogen-responsive genes. This can result in altered cellular functions, such as increased cell proliferation and changes in metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, by competing with natural substrates for the active site. This inhibition can lead to changes in the metabolism of other compounds and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic the action of natural estrogens, leading to subtle changes in cellular function. At high doses, it can cause toxic effects, such as liver damage and disruption of endocrine function. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the hexyl group, leading to the formation of more polar metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation in certain tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can bind to estrogen receptors and influence gene expression .

Properties

IUPAC Name

4-hexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062425
Record name Phenol, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-69-7
Record name 4-n-Hexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2446-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hexylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEXYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V1KE0N8D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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